molecular formula C29H49ClN2O3S B12288050 N-(3',6',11,12b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,10,12,12a-tetradecahydronaphtho[2,1-a]azulene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl)methanesulfonamide;hydrochloride

N-(3',6',11,12b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,10,12,12a-tetradecahydronaphtho[2,1-a]azulene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl)methanesulfonamide;hydrochloride

Cat. No.: B12288050
M. Wt: 541.2 g/mol
InChI Key: LICVMCOINZNZNW-UHFFFAOYSA-N
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Description

N-(3’,6’,11,12b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,10,12,12a-tetradecahydronaphtho[2,1-a]azulene-9,2’-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl)methanesulfonamide;hydrochloride is a complex organic compound with a unique spiro structure. This compound is characterized by its intricate molecular architecture, which includes multiple fused rings and a methanesulfonamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N-(3’,6’,11,12b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,10,12,12a-tetradecahydronaphtho[2,1-a]azulene-9,2’-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl)methanesulfonamide;hydrochloride involves multiple steps, including the formation of the spiro structure and the introduction of the methanesulfonamide group. The synthetic route typically starts with the preparation of the core naphthoazulene structure, followed by the construction of the spiro linkage and the subsequent functionalization with the methanesulfonamide group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3’,6’,11,12b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,10,12,12a-tetradecahydronaphtho[2,1-a]azulene-9,2’-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl)methanesulfonamide;hydrochloride has several scientific research applications:

    Chemistry: It is used as a model compound for studying spiro structures and their reactivity.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications due to its unique structure and potential biological effects.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure may allow it to fit into unique binding sites, leading to modulation of biological pathways. The methanesulfonamide group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Compared to other similar compounds, N-(3’,6’,11,12b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,10,12,12a-tetradecahydronaphtho[2,1-a]azulene-9,2’-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl)methanesulfonamide;hydrochloride is unique due to its specific spiro structure and the presence of the methanesulfonamide group. Similar compounds include other spiro compounds and those with methanesulfonamide groups, but they may differ in their core structures and functional groups.

Properties

Molecular Formula

C29H49ClN2O3S

Molecular Weight

541.2 g/mol

IUPAC Name

N-(3',6',11,12b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,10,12,12a-tetradecahydronaphtho[2,1-a]azulene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl)methanesulfonamide;hydrochloride

InChI

InChI=1S/C29H48N2O3S.ClH/c1-17-12-26-27(30-16-17)19(3)29(34-26)11-9-22-23-7-6-20-13-21(31-35(5,32)33)8-10-28(20,4)25(23)14-24(22)18(2)15-29;/h17,19-23,25-27,30-31H,6-16H2,1-5H3;1H

InChI Key

LICVMCOINZNZNW-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CCC6CC(CCC6(C5CC4=C(C3)C)C)NS(=O)(=O)C)C)NC1.Cl

Origin of Product

United States

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